![molecular formula C20H26N2O4S B5509090 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

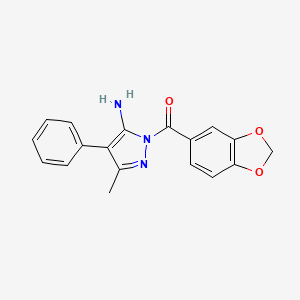

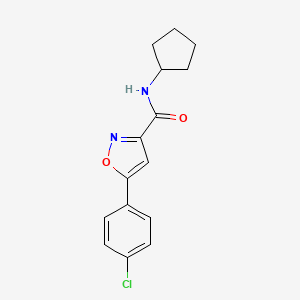

The compound belongs to a class of organic compounds known for their complex heterocyclic structures, which include thieno[3,4-b]pyrazine as a core motif. These compounds are of interest due to their potential pharmacological properties and the intricate synthetic routes required for their preparation.

Synthesis Analysis

Synthesis of related heterocyclic compounds often involves multistep reactions, starting from simpler precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of ethoxycarbonyl derivatives with hydrazine, followed by intramolecular cyclization (Chimichi et al., 1996). Similar synthetic strategies could be applicable to the compound , emphasizing the importance of selecting appropriate precursors and reaction conditions.

Molecular Structure Analysis

The determination of molecular structures of such complex compounds typically involves NMR spectroscopy and X-ray diffraction analysis. These techniques provide detailed information about the molecular geometry, stereochemistry, and electronic structure, which are crucial for understanding the compound's reactivity and properties (Chimichi et al., 1996).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds often includes cycloaddition reactions, as well as reactions with nucleophiles and electrophiles. For instance, cyclocondensation reactions are common for synthesizing pyrazole and pyrazolopyrimidine derivatives, highlighting the versatility of these heterocycles in forming various chemical bonds and structures (Desenko et al., 1998).

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

Research into the chemistry of substituted pyrazoles and pyrimidines has elucidated mechanisms and pathways for creating novel compounds with potential applications in materials science, catalysis, and as intermediates in pharmaceutical synthesis. Studies such as the elucidation of reaction mechanisms via NMR spectroscopy and X-ray diffraction analysis provide foundational knowledge for manipulating these frameworks for specific applications (Chimichi et al., 1996).

Antimicrobial and Anti-inflammatory Agents

Compounds bearing pyrazole, isoxazole, or pyrazine rings have been synthesized and evaluated for antimicrobial and anti-inflammatory activities. These activities suggest their potential use in developing new therapeutic agents. For instance, novel pyrazole derivatives have been shown to possess significant antimicrobial and anti-inflammatory properties, indicating their applicability in addressing infections and inflammation-related conditions (Kendre et al., 2013).

Biological Evaluations

The synthesis and biological evaluation of novel compounds incorporating pyrazole, pyrimidine, or related heterocyclic scaffolds have been a focus of several studies, aiming to discover compounds with potent biological activities. These activities include antidepressant, anticonvulsant, antimicrobial, and cytotoxic effects, demonstrating the broad therapeutic potential of these chemical frameworks (Abdel-Aziz et al., 2009).

Agricultural Applications

Investigations into the antifeedant activity of pyrazolin-5-one derivatives against agricultural pests highlight the potential of heterocyclic compounds in developing safer, more effective pest control agents. This research indicates a promising avenue for utilizing synthesized heterocyclic compounds in agricultural sciences to protect crops and improve yield (Patel et al., 2020).

Propiedades

IUPAC Name |

[(4aR,7aS)-4-(3,5-dimethylbenzoyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-13-8-14(2)10-16(9-13)20(24)22-7-6-21(19(23)15-4-3-5-15)17-11-27(25,26)12-18(17)22/h8-10,15,17-18H,3-7,11-12H2,1-2H3/t17-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWRAQVPKZIZHC-MSOLQXFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)C4CCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)C4CCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)